5-bromo-7-chloro-2-methyl-1H-benzimidazole
Overview
Description
5-bromo-7-chloro-2-methyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. The presence of bromine, chlorine, and methyl groups in the structure of this compound makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-2-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-bromo-2-chloroaniline with 2-methylbenzimidazole in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-chloro-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex benzimidazole-based compounds.
Scientific Research Applications
5-bromo-7-chloro-2-methyl-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-7-chloro-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific signaling pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzimidazole: Lacks the bromine and chlorine substituents, resulting in different chemical properties and biological activities.
5-bromo-2-methylbenzimidazole: Contains a bromine atom but lacks the chlorine substituent.
7-chloro-2-methylbenzimidazole: Contains a chlorine atom but lacks the bromine substituent.
Uniqueness
The presence of both bromine and chlorine atoms in 5-bromo-7-chloro-2-methyl-1H-benzimidazole makes it unique compared to its analogs
Biological Activity
5-Bromo-7-chloro-2-methyl-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, along with detailed research findings and case studies.
Overview of Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial Activity : Exhibits significant effects against a range of bacteria and fungi.
- Antiviral Activity : Potential effectiveness against certain viral infections.
- Anticancer Properties : Inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines.
Antimicrobial Activity
This compound demonstrates promising antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
Minimum Inhibitory Concentration (MIC) Data
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | < 1 |
Escherichia coli | 125 |
Mycobacterium smegmatis | 3.9 |
Candida albicans | 3.9 |
This data shows that the compound exhibits particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Antiviral Activity
In vitro studies have suggested that this compound may possess antiviral properties. The mechanism of action is thought to involve interference with viral replication processes, although specific viral targets remain to be elucidated through further research .
Anticancer Properties
The compound has been evaluated for its potential as an anticancer agent. Studies indicate that it can induce cytotoxicity in various cancer cell lines by targeting topoisomerase I, an enzyme critical for DNA replication and repair.
Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
Human Lymphoblastoma Cells | 10 |
Breast Cancer Cells | 5 |
Lung Cancer Cells | 3 |
These findings suggest that the compound's structural features allow it to effectively inhibit cellular proliferation and induce apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Action : It may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins.
- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the inhibition of topoisomerase I, leading to DNA damage and cell cycle arrest .
Case Studies and Research Findings
Several studies have explored the biological activity of related benzimidazole derivatives, providing insights into structure-activity relationships:
- Topoisomerase I Inhibition : Research indicates that substituents at positions 5 and 6 significantly influence the cytotoxicity and topoisomerase I poisoning activity of benzimidazole derivatives. Enhanced lipophilicity at these positions correlates with increased activity .
- Molecular Docking Studies : Molecular docking analyses have identified potential interactions between benzimidazole derivatives and bacterial enzymes, suggesting mechanisms behind their antimicrobial effects .
- Comparative Studies : The unique combination of bromine and chlorine in this compound differentiates it from other benzimidazole compounds, enhancing its biological potency compared to analogs lacking these substituents .
Properties
IUPAC Name |
6-bromo-4-chloro-2-methyl-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVOLHHLAUQFCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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